molecular formula C18H22N2O3S2 B1679472 (2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(2-thiazolyl)propanamide

(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(2-thiazolyl)propanamide

Cat. No.: B1679472
M. Wt: 378.5 g/mol
InChI Key: NEQSWPCDHDQINX-MRXNPFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 28-1675 involves several steps, starting with the preparation of the core thiazolyl-propanamide structure. The key steps include:

    Formation of the thiazole ring: This is typically achieved through a cyclization reaction involving a thioamide and a haloketone.

    Amidation: The thiazole intermediate is then subjected to amidation with an appropriate amine to form the thiazolyl-propanamide core.

Industrial Production Methods

Industrial production of Ro 28-1675 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including:

Chemical Reactions Analysis

Types of Reactions

Ro 28-1675 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Ro 28-1675, each with potentially different biological activities and properties .

Scientific Research Applications

Ro 28-1675 has a wide range of scientific research applications, including:

Mechanism of Action

Ro 28-1675 exerts its effects by binding to an allosteric site on glucokinase, thereby increasing the enzyme’s affinity for glucose and enhancing its catalytic activity. This leads to improved glucose utilization and reduced blood glucose levels. The compound also promotes the translocation of glucokinase from the nucleus to the cytosol in hepatocytes, further enhancing its activity .

Comparison with Similar Compounds

Ro 28-1675 is unique among glucokinase activators due to its high potency and selectivity. Similar compounds include:

Ro 28-1675 stands out due to its superior oral bioavailability and efficacy in lowering blood glucose levels in various animal models .

Properties

IUPAC Name

(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQSWPCDHDQINX-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid (4.91 g, 16.56 mmol) and triphenylphosphine (6.52 g, 24.85 mmol) in methylene chloride (41 mL) was cooled to 0° C. and then treated with N-bromosuccinimide (5.01 g, 28.16 mmol) in small portions. The reaction mixture color changed from light yellow to a darker yellow then to brown. After the complete addition of N-bromosuccinimide, the reaction mixture was allowed to warm to 25° C. over 30 min. The brown reaction mixture was then treated with 2-aminothiazole (4.98 g, 49.69 mmol). The resulting reaction mixture was stirred at 25° C. for 19 h. The reaction mixture was then concentrated in vacuo to remove methylene chloride. The remaining black residue was diluted with a 10% aqueous hydrochloric acid solution (400 mL) and then extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with a saturated aqueous sodium chloride solution (1×200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 3/1 hexanes/ethyl acetate then 1/1 hexanes/ethyl acetate) afforded 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide (4.49 g, 72%) as a white solid: mp 216-217° C.; EI-HRMS m/e calcd for C18H22N2O3S2 (M+) 378.1072, found 378.1071.
Name
3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid
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4.91 g
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reactant
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6.52 g
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41 mL
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5.01 g
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0 (± 1) mol
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4.98 g
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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